2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
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Overview
Description
2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a heterocyclic compound that features both fluorinated phenyl and trifluoromethyl groups
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves the reaction of 4-fluoroaniline with trifluoromethylated reagents under specific conditions. One common method includes the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent . The reaction conditions often involve the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the reaction being carried out at elevated temperatures .
Chemical Reactions Analysis
2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The fluorinated phenyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring, which can affect its reactivity and biological activity.
2-(4-fluorophenyl)-6-(methyl)pyrimidin-4(3H)-one: This compound has a methyl group instead of a trifluoromethyl group, which can influence its chemical properties and applications.
The unique combination of fluorinated phenyl and trifluoromethyl groups in this compound makes it particularly valuable in various fields of research and industry.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2O/c12-7-3-1-6(2-4-7)10-16-8(11(13,14)15)5-9(18)17-10/h1-5H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYOJCFDHYVQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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